molecular formula C14H12O2 B1202902 4,4'-Dihydroxystilbene CAS No. 659-22-3

4,4'-Dihydroxystilbene

Cat. No.: B1202902
CAS No.: 659-22-3
M. Wt: 212.24 g/mol
InChI Key: XLAIWHIOIFKLEO-UHFFFAOYSA-N
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Description

4,4’-Dihydroxystilbene, also known as 4,4’-stilbenediol, is a stilbenoid nonsteroidal estrogen. It is the parent compound of a group of more potent nonsteroidal estrogen derivatives, including diethylstilbestrol. This compound is known for its estrogenic properties and has been studied for its potential therapeutic applications .

Mechanism of Action

Target of Action

4,4’-Dihydroxystilbene, also known as Stilbestrol, is a stilbenoid nonsteroidal estrogen . It primarily targets the estrogen receptors (ERα and ERβ), binding with high affinity .

Mode of Action

Upon binding to the estrogen receptors, 4,4’-Dihydroxystilbene exerts its effects by modulating the activity of these receptors . It also induces mitochondrial membrane permeabilization (MMP) and lysosomal membrane permeabilization (LMP) in cells . This leads to the release of cytochrome c, ApaF1, and caspases-9/3 activation, which are key players in the apoptosis pathway .

Biochemical Pathways

4,4’-Dihydroxystilbene affects several biochemical pathways. It induces apoptosis and autophagy in cells . It also inhibits the phosphorylation of signal transducer and activator of transcript 3, which plays a crucial role in cell growth and differentiation . Furthermore, it inhibits vascular endothelial growth factor (VEGF)-C-induced lymphangiogenesis .

Result of Action

The action of 4,4’-Dihydroxystilbene results in significant cytotoxic effects on cells, as evidenced by various assays . It inhibits tumor growth and metastasis in vivo, partly due to anti-lymphangiogenesis, and the regulation of M2 macrophage activation and differentiation .

Action Environment

Environmental factors can influence the biosynthesis of stilbenes, including 4,4’-Dihydroxystilbene . Factors such as ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress can enhance stilbene biosynthesis .

Biochemical Analysis

Biochemical Properties

4,4’-Dihydroxystilbene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with ribonucleotide reductase regulatory subunit M2 (RRM2), an enzyme involved in DNA replication. 4,4’-Dihydroxystilbene inhibits RRM2, leading to reduced synthesis of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA replication and repair . This inhibition results in the arrest of cells at the S-phase, DNA damage, and apoptosis.

Cellular Effects

4,4’-Dihydroxystilbene has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, leading to cell cycle arrest and apoptosis. In neuroblastoma cell lines, 4,4’-Dihydroxystilbene induces mitochondrial membrane permeabilization (MMP) and lysosomal membrane permeabilization (LMP), resulting in the release of cytochrome c and cathepsins, respectively . These events trigger the activation of caspases and subsequent cell death. Additionally, 4,4’-Dihydroxystilbene affects cell signaling pathways, such as the p38 and JNK MAPK pathways, which are involved in stress responses and apoptosis .

Molecular Mechanism

The molecular mechanism of 4,4’-Dihydroxystilbene involves its binding interactions with biomolecules and enzyme inhibition. It directly targets RRM2, leading to its down-regulation by the proteasome . This results in decreased RNR activity, reduced dNTP synthesis, and inhibition of DNA replication. Furthermore, 4,4’-Dihydroxystilbene induces oxidative stress, activating the p38 and JNK MAPK pathways, which enhance the pro-apoptotic activities of BAX and BID . These molecular events culminate in mitochondrial and lysosomal membrane permeabilization, leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dihydroxystilbene change over time. The compound exhibits stability and maintains its activity over extended periods. In in vitro studies, 4,4’-Dihydroxystilbene has shown consistent inhibition of DNA replication and induction of apoptosis . In in vivo studies, the compound has demonstrated long-term anti-cancer effects, reducing tumor growth and metastasis in animal models

Dosage Effects in Animal Models

The effects of 4,4’-Dihydroxystilbene vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, 4,4’-Dihydroxystilbene may exhibit toxic effects, including liver damage and oxidative stress . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4,4’-Dihydroxystilbene is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which convert it into hydroxylated derivatives . These metabolites exhibit estrogenic activity and contribute to the compound’s overall biological effects. Additionally, 4,4’-Dihydroxystilbene influences metabolic flux and metabolite levels, impacting cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 4,4’-Dihydroxystilbene is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments. Studies have shown that 4,4’-Dihydroxystilbene accumulates in specific tissues, such as the liver and tumors, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of 4,4’-Dihydroxystilbene plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In cancer cells, 4,4’-Dihydroxystilbene localizes to the mitochondria and lysosomes, where it induces membrane permeabilization and triggers apoptosis . Understanding the subcellular distribution of 4,4’-Dihydroxystilbene can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxystilbene can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure. Another method involves the aldol condensation of benzaldehyde derivatives followed by dehydroxylation .

Industrial Production Methods

Industrial production of 4,4’-dihydroxystilbene often involves the use of catalytic hydrogenation of stilbene derivatives. This process ensures high yield and purity of the compound. The reaction conditions typically include the use of palladium or platinum catalysts under hydrogen gas .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxystilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dihydroxystilbene is unique due to its dual role as both an estrogen receptor modulator and an inhibitor of ribonucleotide reductase. This dual functionality makes it a valuable compound for research in both hormone-related therapies and cancer treatment .

Properties

IUPAC Name

4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAIWHIOIFKLEO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022465
Record name 4,4'-Dihydroxystilbene
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15058-36-3, 659-22-3
Record name 4,4′-Dihydroxy-trans-stilbene
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Record name 4,4'-Dihydroxystilbene
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Record name 4,4'-Stilbenediol, (E)-
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Record name 4,4'-Dihydroxystilbene
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Record name Phenol, 4,4'-(1,2-ethenediyl)bis-
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Record name 4,4'-Dihydroxystilbene
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Record name Stilbene-4,4'-diol
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Record name 4,4'-STILBENEDIOL, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4,4'-Dihydroxystilbene exert its antitumor effects?

A1: this compound exhibits antitumor activity through multiple mechanisms. It has been shown to inhibit tumor-induced angiogenesis, a process crucial for tumor growth and metastasis. [] This antiangiogenic effect is linked to its ability to suppress the production of pro-matrix metalloproteinase-9 (pro-MMP-9) in tumor cells and inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell migration and blood vessel formation. [] Additionally, this compound can trigger apoptosis and autophagy in tumor cells, further contributing to its antitumor effects. [] Research suggests it may also modulate the tumor microenvironment by limiting the infiltration of tumor-associated immune cells and counteracting cancer-associated fibroblast (CAF) maturation. []

Q2: What is the role of this compound in protecting PC12 cells from oxidative stress?

A2: this compound exhibits cytoprotective effects against oxidative damage in PC12 cells. [] It reduces mitochondrial membrane permeabilization, a key event in apoptosis, and mitigates reactive oxygen species (ROS)-mediated caspase-3 activation induced by hydrogen peroxide. [] These findings highlight the antioxidant potential of this compound in specific cellular contexts.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H12O2, and its molecular weight is 212.24 g/mol.

Q4: Are there any characteristic spectroscopic features of this compound?

A4: this compound and its derivatives exhibit characteristic absorption bands in the ultraviolet (UV) and infrared (IR) regions of the electromagnetic spectrum. The exact positions of these bands are influenced by the nature and position of substituents on the stilbene scaffold. [] For example, increasing steric hindrance around the central double bond in dimethoxystilbene derivatives leads to a shift in the UV absorption bands and an increase in the out-of-plane Cα-H frequency in the IR spectra. []

Q5: How does the position of hydroxyl groups influence the biological activity of stilbene derivatives?

A5: The position of hydroxyl groups on the stilbene scaffold significantly impacts their biological activity. Studies comparing resveratrol (3,5,4'-trihydroxystilbene) with this compound and pinosylvin (3,5-dihydroxystilbene) demonstrate this clearly. For instance, in zebrafish models, this compound and pinosylvin show greater inhibitory effects on motor neuron growth than resveratrol. [] Similarly, these compounds exhibit distinct effects on U87 cell aggregation, highlighting the importance of hydroxyl group positioning in determining their biological activity. []

Q6: Does the presence of a double bond in the stilbene structure affect its estrogenic activity?

A6: Yes, the presence of a vinyl linkage in the stilbene structure is crucial for its estrogenic activity. [] Compounds lacking this double bond, such as 4,4'-dihydroxydibenzyl, exhibit significantly reduced estrogenic activity compared to their stilbene counterparts. [] This suggests that the planar and rigid conformation conferred by the double bond is essential for optimal interaction with estrogen receptors.

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